Antimycin A

Description

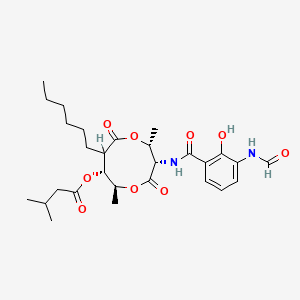

Antimycin A is a macrolide antibiotic complex produced by Streptomyces species, first isolated in 1949 . It consists of a nine-membered dilactone core linked to a 3-formamidosalicylic acid moiety and variable alkyl side chains (e.g., C3–C6), forming derivatives such as Antimycin A1–A4 . Its primary mechanism involves inhibition of mitochondrial electron transport by binding to the Qi site of cytochrome bc1 complex, blocking ubiquinol oxidation and inducing oxidative stress . Mild alkaline hydrolysis cleaves this compound into antimycic acid, formic acid, and a lactone .

Properties

Key on ui mechanism of action |

Oxidative phosphorylation can be affected by several chemical agents. ...Antimycin A blocks electron transport between coenzyme Q and cytochrome c. |

|---|---|

CAS No. |

1397-94-0 |

Molecular Formula |

C28H40N2O9 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate |

InChI |

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23?,25+/m1/s1 |

InChI Key |

UIFFUZWRFRDZJC-KSVNMYRZSA-N |

SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Isomeric SMILES |

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)C([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Canonical SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |

Appearance |

Solid powder |

Color/Form |

Crystals |

melting_point |

300.2 °F (EPA, 1998) 139-140 °C |

Other CAS No. |

1397-94-0 116095-18-2 642-15-9 |

physical_description |

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998) White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] |

Pictograms |

Acute Toxic; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antimycin A Antimycin A1 |

Origin of Product |

United States |

Preparation Methods

Traditional Fermentation and Extraction

The foundational method for Antimycin A production, detailed in US Patent 3,869,346, utilizes submerged fermentation of Streptomyces species followed by pH-mediated extraction. Key process parameters include:

Fermentation Conditions :

Extraction Protocol :

Crystallization :

Table 1: Comparative Fermentation Parameters

Marine Actinomycetes Fermentation

Recent advances employ marine-derived Streptomyces sp. 4-7 (CCTCC M2020953) with modified fermentation protocols:

Culture Optimization :

- Extended 11-day fermentation in YMG medium

- Secondary metabolite production enhanced by marine-simulated conditions

Purification Strategy :

This marine-derived method demonstrates improved selectivity for novel Antimycin analogs, though yield quantification requires further optimization compared to traditional approaches.

Chemical Synthesis Approaches

Lactonization-Based Total Synthesis

The Oxford group developed a stereocontrolled synthesis of Antimycin A3 through strategic lactonization:

Synthetic Pathway :

- Chiral Starting Material : Methyl 2-C-butyl-2,5-dideoxy-β-L-arabinofuranoside derivatives

- Key Transformations :

- Macrolactonization :

Table 2: Synthetic Efficiency Comparison

| Step | Yield (%) | Critical Parameters |

|---|---|---|

| Glycoside hydrolysis | 85 | Acid concentration, temperature |

| Threonyloxy acylation | 48 | Coupling reagent selection |

| Macrocyclization | 13-33 | Silver ion concentration |

| Deprotection | 72 | Hydrogenation conditions |

This synthetic route enables precise control over stereochemistry but faces scalability challenges due to multi-step protection/deprotection sequences.

Post-Synthesis Functionalization Techniques

N-Transacylation for Derivative Synthesis

The ACS-developed methodology enables selective modification of this compound's formyl group through metal-free transacylation:

Functionalization Protocol :

- Reaction Conditions :

- HBTU/DIEA activation in dichloromethane

- Room temperature, 15-hour incubation

- Scope :

Biological Implications :

- Pyridinium-conjugated derivatives show 3.8-fold selectivity for A549 adenocarcinoma vs. WI-38 fibroblasts

- Cationic moieties enhance mitochondrial targeting efficiency

Comparative Analysis of Production Methods

Table 3: Methodological Trade-offs

Chemical Reactions Analysis

Antimycin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.

Reduction: Reduction reactions involving this compound can alter its functional groups, affecting its biological activity.

Scientific Research Applications

Antifungal Applications

Antimycin A has been identified as an effective antifungal agent against several pathogenic fungi. A recent study demonstrated its inhibitory effects on Rhizoctonia solani, a significant plant pathogen. The research indicated that this compound significantly altered the mycelial morphology and ultrastructure of the fungus, leading to severe distortion and breakage of the mycelium at concentrations as low as 6.66 μg/mL .

Key Findings:

- Inhibition Concentration : Effective at 26.66 μg/mL with an EC50 value of 1.25 μg/mL.

- Mechanism : Disruption of mitochondrial function and inhibition of respiratory chain complexes.

- Potential Use : Development of novel fungicides targeting similar mechanisms.

Cancer Research

This compound has emerged as a compound of interest in cancer research due to its ability to selectively induce cell death in cancer cells while sparing normal cells. Studies have shown that it enhances the degradation of the c-Myc protein, a crucial regulator in many cancers, through the activation of glycogen synthase kinase 3 .

Case Study Summary:

- Cell Lines Tested : HCT116, HeLa, MIA PaCa-2, A549, PANC-1, and HL-60.

- Effects Observed : Significant reduction in c-Myc levels and increased apoptosis in cancer cell lines compared to normal cells.

- Mechanism : Induction of reactive oxygen species (ROS) and activation of pan-caspases leading to apoptosis .

Neurobiology

In neurobiology, this compound has been utilized to study mitochondrial dysfunction and its implications in neuronal signaling. Research indicates that this compound activates vagal sensory neurons by inducing calcium responses through mitochondrial damage . This activation is particularly relevant for understanding pain pathways and potential therapeutic targets for neuropathic pain.

Research Highlights:

- Neuron Activation : this compound selectively activates nociceptive neurons.

- Calcium Response Correlation : Strong correlation with capsaicin responses, indicating a potential mechanism for pain signaling.

Retinal Research

This compound has been employed in retinal studies to investigate mitochondrial damage in retinal pigment epithelial (RPE) cells. The compound induces dose-dependent cell death and disrupts mitochondrial membrane potential, providing insights into age-related retinal diseases .

Observations:

- Mitochondrial Damage : Swollen mitochondria with damaged cristae observed under electron microscopy.

- Implications for Disease : Understanding the role of mitochondrial dysfunction in RPE cell death could lead to new treatments for retinal diseases.

Data Tables

Mechanism of Action

Antimycin A inhibits the electron transport chain by binding to the Qi site of cytochrome c reductase. This binding prevents the reduction of ubiquinone to ubiquinol, disrupting the Q-cycle of enzyme turnover and halting cellular respiration. The inhibition of cytochrome c reductase leads to the accumulation of reactive oxygen species, which can induce apoptosis in cells .

Comparison with Similar Compounds

Antimycin A Congeners (A1–A5)

This compound is a mixture of congeners differentiated by alkyl side chains (Table 1).

Activity Trends : Antifungal potency inversely correlates with alkyl chain length and depends on C-8 O-acylation. Free hydroxyl groups at C-8 (e.g., in kitamycins, urauchimycins) reduce activity, while acylation enhances it .

Neoantimycins A and B

Discovered in Streptomyces antibioticus H12-15, these analogs feature a benzamido nine-membered dilactone instead of the standard salicylic acid unit (Fig. 1) .

Antimycin B1 and B2

These ring-opened analogs from Streptomyces lusitanus lack the dilactone ring, forming linear structures (Fig. 2) .

- Structural Features: Cleavage of the dilactone ring results in a carboxyl phenol amido unit and alkyl chains. NMR data (e.g., δH 1.14–1.16 ppm for methyl groups) distinguish them from this compound .

- Activity : Exhibit antibacterial activity, unlike some ring-closed analogs (e.g., N-formylantimycic acid methyl ester, which is inactive) .

Opthis compound

A synthetic analog with modified stereochemistry (14S,17R,21R configuration) (Fig. 3) .

- Key Differences: Absolute configuration verified via NMR and optical rotation comparisons. Potential anti-inflammatory applications, diverging from this compound’s traditional roles .

Functional Comparisons

Mitochondrial Electron Transport Inhibition

- This compound: Blocks ubiquinol oxidation at the Qi site, increasing ubisemiquinone radicals (g = 2.00 EPR signal) .

Antioxidant Interactions

Hybrid compounds (e.g., CAPE, ferulic acid derivatives) counteract this compound-induced ROS by activating Nrf2 pathways, reducing DCF fluorescence to baseline . This compound itself lacks intrinsic antioxidant activity.

Species-Specific Binding Dynamics

Molecular dynamics reveal this compound binds more dynamically to bovine bc1 than bacterial complexes, with conserved residues (e.g., Asp229, Ile147) showing differential interactions .

Biological Activity

Antimycin A is a potent antibiotic and mitochondrial electron transport chain inhibitor derived from the bacterium Streptomyces kitazawensis. Its primary mechanism of action involves the inhibition of complex III of the mitochondrial electron transport chain, leading to various biological effects, including apoptosis, oxidative stress, and antifungal activity. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound inhibits the electron transport chain by binding to the cytochrome bc1 complex (complex III), disrupting the transfer of electrons from cytochrome b to cytochrome c1. This inhibition leads to a collapse of the mitochondrial membrane potential and a failure in ATP production. The resultant increase in reactive oxygen species (ROS) can trigger apoptosis through the activation of mitochondrial permeability transition pores and subsequent release of cytochrome c into the cytoplasm .

Key Mechanistic Insights

- Inhibition of Electron Transport : this compound specifically inhibits complexes III and IV, leading to decreased ATP synthesis and increased ROS production .

- Induction of Apoptosis : By disrupting mitochondrial function, this compound promotes cell death pathways in various cell types, including human pulmonary fibroblasts and retinal pigment epithelial cells .

- Impact on Metabolism : Metabolomic analyses indicate that this compound affects multiple metabolic pathways, altering metabolite profiles significantly .

Biological Activity in Fungi

Recent studies have demonstrated that this compound exhibits significant antifungal properties. For instance, it has been shown to inhibit the growth of Rhizoctonia solani and Magnaporthe oryzae, responsible for wheat blast disease. The compound effectively suppresses mycelial growth and conidiogenesis at low concentrations .

Efficacy Against Fungal Pathogens

| Fungal Species | Inhibition Type | Concentration (µg/mL) | Efficacy (%) |

|---|---|---|---|

| Rhizoctonia solani | Mycelial growth | 10 | Significant |

| Magnaporthe oryzae | Mycelial growth, conidiogenesis | 10 | 100% suppression |

Case Studies

- Wheat Blast Disease Control : this compound was tested for its efficacy against wheat blast disease caused by Magnaporthe oryzae. The compound showed a significant reduction in disease severity during both seedling and heading stages of wheat growth .

- Mitochondrial Dysfunction in Human Cells : In studies involving human retinal pigment epithelial cells (ARPE-19), this compound induced dose-dependent cell death correlated with mitochondrial damage, highlighting its potential as a model for studying age-related degenerative diseases .

Research Findings

Several studies have explored the biological effects of this compound across different cellular contexts:

- Cellular Response : this compound has been shown to activate nociceptive vagal sensory neurons selectively, indicating its role in pain signaling pathways .

- Oxidative Stress : The compound induces oxidative stress through ROS overproduction, which is linked to various pathological conditions including neurodegeneration .

- Comparative Potency : In comparative studies with other electron transport chain inhibitors like rotenone, this compound demonstrated higher potency in reducing ATP levels in HepG2 cells at lower concentrations .

Q & A

Q. What is the historical context of Antimycin A's discovery, and how were its initial biological activities characterized?

this compound was first isolated in the early 1950s from Streptomyces species and identified as a potent antifungal agent. Early studies focused on its inhibition of mitochondrial electron transport, particularly its binding to cytochrome bc₁ complex (Complex III) at the Qi site, blocking ubiquinol oxidation . Key experiments by Reif and Potter (1953) demonstrated its pseudoirreversible inhibition of succinoxidase in tumor tissues, establishing its role as a biochemical probe .

Q. What is the primary mechanism of this compound in disrupting mitochondrial electron transport?

this compound binds to the Qi site of cytochrome bc₁ complex (Complex III), preventing the transfer of electrons from ubiquinol to cytochrome c. This inhibition halts ATP synthesis and increases mitochondrial reactive oxygen species (ROS). Methodologically, researchers use this compound in SUIT (Substrate-Uncoupler-Inhibitor Titration) protocols to assess mitochondrial membrane integrity and respiratory control ratios .

Q. What are the solubility and storage recommendations for this compound in experimental settings?

this compound is soluble in organic solvents like DMSO (2 mg/mL), ethanol (50 mg/mL), and chloroform, but insoluble in water. For cell-based assays, stock solutions in DMSO should be stored at -20°C, shielded from light to prevent degradation. Sigma-Aldrich specifications recommend verifying purity via HPLC before use, as analogs (A1–A4) may vary in activity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its specificity or reduce off-target effects in cancer research?

Over 20 this compound analogs exist, with variations in the fatty acid ester chain length influencing binding affinity to apoptosis proteins like Bcl-2. For example, molecular docking studies (AutoDock software) show that modifying the aromatic segments of Antimycin A3 improves binding energy (-8.2 kcal/mol) to Mcl-1, a key apoptosis regulator. Researchers should validate analogs using cytotoxicity assays (e.g., HEK293 cell survival) and compare IC₅₀ values .

Q. What regulatory mechanisms control this compound biosynthesis in Streptomyces species?

Production in Streptomyces albus is regulated by the orphan ECF sigma factor σAntA. Deletion of antA abolishes antimycin production, as shown in bioassays against C. albicans. Time-course RNA-seq data reveal that σAntA activates transcription during substrate mycelium growth but represses it post-differentiation. Researchers can use CRISPR-Cas9 knockout strains to study cluster dynamics .

Q. How can molecular docking improve the design of Antimycin-derived inhibitors for apoptosis proteins?

Using AutoDock, researchers optimize Antimycin A3 analogs by:

- Generating 3D ligand structures (Marvin Sketch).

- Selecting protein targets (e.g., Bcl-xl, PDB: 3ZLN).

- Calculating binding energies and validating with Lipinski’s rule of five. A 2024 study achieved a docking score of -9.1 kcal/mol for a modified analog, correlating with 70% apoptosis induction in leukemia cells .

Q. What experimental design considerations are critical when assessing this compound-induced cytotoxicity?

Key steps include:

- Dose-response curves (e.g., 0–100 µM this compound over 6 days).

- Combination studies with mTOR inhibitors (e.g., rapamycin) to test synergistic effects.

- Normalizing survival rates to untreated controls (see Table 1).

Table 1. HEK293 Cell Survival with this compound and Rapamycin (Adapted from )

| [this compound] (µM) | [Rapamycin] (nM) | Survival (%) | p-value |

|---|---|---|---|

| 10 | 0 | 45 ± 5 | <0.0001 |

| 10 | 20 | 28 ± 3 | <0.0001 |

Q. How can researchers resolve contradictions in this compound binding kinetics across species?

Structural studies using X-ray crystallography (e.g., fungal cytochrome bc₁ at 2.8 Å resolution) reveal species-specific differences in Qi site topology. For example, S. cerevisiae exhibits 10-fold lower binding affinity than bovine complexes. Researchers should perform comparative ITC (Isothermal Titration Calorimetry) and mutagenesis to identify critical residues (e.g., Phe220 in bovine) .

Q. What protocols ensure reproducibility in mitochondrial respiration studies using this compound?

Follow SUITbrowser guidelines for cytochrome c test protocols:

Q. How does this compound synergize with other electron transport chain inhibitors in metabolic studies?

Combining this compound (Complex III inhibitor) with rotenone (Complex I inhibitor) induces maximal ROS production, while adding oligomycin (ATP synthase inhibitor) uncouples respiration. Researchers should titrate inhibitors sequentially and use fluorometric assays (e.g., H2DCFDA) to quantify ROS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.